molecular formula C98H171N37O26 B12785484 6VP6Pbl1ZH CAS No. 1039342-24-9

6VP6Pbl1ZH

Cat. No.: B12785484
CAS No.: 1039342-24-9
M. Wt: 2283.6 g/mol
InChI Key: NXUWTKIOMJSLSV-DEEZXRHXSA-N
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Description

MMI-0100 is a cell-penetrating peptide inhibitor of mitogen-activated protein kinase-activated protein kinase II (MK2). This compound has shown significant potential in various therapeutic applications, particularly in the treatment of inflammatory and fibrotic diseases. MMI-0100 works by inhibiting the MK2 signaling pathway, which is involved in the regulation of inflammatory responses and fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: MMI-0100 is synthesized using standard fluorenylmethyloxycarbonyl group chemistry. The peptide sequence for MMI-0100 is YARAAARQARAKALARQLGVAA, with a molecular weight of 2283.67 g/mol . The synthesis involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage from the resin.

Industrial Production Methods: The industrial production of MMI-0100 involves large-scale peptide synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: MMI-0100 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its final form.

Common Reagents and Conditions:

Major Products Formed: The major product formed is the MMI-0100 peptide itself, with high purity achieved through purification processes like HPLC .

Mechanism of Action

MMI-0100 exerts its effects by inhibiting the MK2 signaling pathway. MK2 is a downstream target of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammatory responses and fibrosis. By inhibiting MK2, MMI-0100 reduces the production of pro-inflammatory cytokines and other inflammatory mediators . This inhibition leads to decreased inflammation and fibrosis in various disease models .

Comparison with Similar Compounds

    SB203580: Another inhibitor of the p38 MAPK pathway, but it targets the upstream kinase rather than MK2.

    VX-702: A selective inhibitor of p38 MAPK, used in the treatment of inflammatory diseases.

    BIRB 796: A potent inhibitor of p38 MAPK, with applications in inflammatory and autoimmune diseases.

Uniqueness of MMI-0100: MMI-0100 is unique in its ability to specifically inhibit MK2, a downstream target of the p38 MAPK pathway. This specificity allows for targeted inhibition of inflammatory and fibrotic processes without affecting other pathways regulated by p38 MAPK .

Properties

CAS No.

1039342-24-9

Molecular Formula

C98H171N37O26

Molecular Weight

2283.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C98H171N37O26/c1-45(2)41-68(84(150)115-44-72(139)135-73(47(5)6)93(159)124-50(9)76(142)125-57(16)94(160)161)134-91(157)67(33-35-71(102)138)132-90(156)65(27-22-40-114-98(109)110)130-81(147)55(14)123-92(158)69(42-46(3)4)133-82(148)56(15)121-85(151)61(23-17-18-36-99)126-79(145)53(12)120-87(153)63(25-20-38-112-96(105)106)128-80(146)54(13)122-88(154)66(32-34-70(101)137)131-89(155)64(26-21-39-113-97(107)108)129-77(143)51(10)117-74(140)48(7)116-75(141)49(8)119-86(152)62(24-19-37-111-95(103)104)127-78(144)52(11)118-83(149)60(100)43-58-28-30-59(136)31-29-58/h28-31,45-57,60-69,73,136H,17-27,32-44,99-100H2,1-16H3,(H2,101,137)(H2,102,138)(H,115,150)(H,116,141)(H,117,140)(H,118,149)(H,119,152)(H,120,153)(H,121,151)(H,122,154)(H,123,158)(H,124,159)(H,125,142)(H,126,145)(H,127,144)(H,128,146)(H,129,143)(H,130,147)(H,131,155)(H,132,156)(H,133,148)(H,134,157)(H,135,139)(H,160,161)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-/m0/s1

InChI Key

NXUWTKIOMJSLSV-DEEZXRHXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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